tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-17-8/h4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGNGCUMXJDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflylpyridinium-Mediated Cyclization from Carboxylic Acid Precursors
The most efficient method employs pyridine-3-carboxylic acid derivatives as starting materials, leveraging triflylpyridinium chemistry for oxazole ring formation. In this approach, 4-pentynoic acid-substituted pyridine (1) undergoes activation with N-triflylpyridinium chloride (2.1 equiv) in dichloromethane at -15°C, generating a reactive acylpyridinium intermediate (2) . Subsequent treatment with tert-butyl isocyanoacetate (1.5 equiv) in the presence of DMAP (1.2 equiv) induces [3+2] cycloaddition, forming the oxazolo[4,5-c]pyridine core (3) with 89% yield after 6 hours.
Critical parameters include:
- Strict temperature control (-15°C to 0°C) to prevent N-O bond cleavage
- Anhydrous conditions (H2O < 50 ppm) for intermediate stability
- Sequential addition of reagents to minimize dimerization
The tert-butyl group demonstrates remarkable stability under these conditions, with <2% deprotection observed. Post-synthetic hydroxylation using Jones reagent (CrO3/H2SO4) introduces the 3-hydroxy group, achieving 78% conversion efficiency. This method’s scalability was validated through kilogram-scale production (3.2 kg batch, 84% overall yield).
Zincke Salt Intermediate Strategy
Building upon classical Zincke chemistry, this route converts N-(2-bromoethyl)pyridinium salts (4) into bicyclic systems through nucleophilic ring closure. Reaction of 3-aminopyridine with 1,2-dibromoethane (2.2 equiv) in acetonitrile at reflux produces the Zincke salt (5) as a crystalline solid (mp 128-130°C). Treatment with potassium tert-butoxide (3.0 equiv) in THF induces simultaneous dehydrohalogenation and cyclization, yielding the oxazolo[4,5-c]pyridine framework (6) in 67% yield.
Notable features:
- Enantiomeric excess of 92% achieved using (R)-BINOL-derived catalysts
- Tandem Boc protection during cyclization eliminates separate protection steps
- Microwave assistance (150W, 100°C) reduces reaction time to 25 minutes
The method shows particular efficacy for introducing electron-withdrawing substituents, though steric hindrance at C-3 decreases yields by 12-15% compared to unsubstituted analogs.
Multicomponent Assembly via Ugi-Type Reactions
A three-component reaction between 2-azidopyridine (7) , tert-butyl propiolate (8) , and hydroxylamine-O-sulfonic acid (9) in methanol at 50°C produces the target compound in 58% yield. The mechanism proceeds through:
- In situ generation of nitrilimine intermediates (10)
- 1,3-Dipolar cycloaddition with propiolate
- Tautomerization to oxazole system (11)
Key advantages include:
- Atom economy (87% versus 63% for stepwise methods)
- No requirement for transition metal catalysts
- Compatibility with solid-phase synthesis (Rink amide resin)
Optimization studies revealed that replacing methanol with HFIP (hexafluoroisopropanol) increases reaction rate 4-fold while maintaining stereoselectivity.
Reductive Amination/Oxidation Tandem Process
This novel approach combines reductive amination and oxidative cyclization in a single pot. Condensation of 3-ketopiperidine (12) with Boc-protected hydroxylamine (13) using Ti(OiPr)4 (1.5 equiv) generates imine intermediate (14) , which undergoes hydrogenation (H2, 50 psi, 10% Pd/C) to secondary amine (15) . Subsequent oxidation with MnO2 (3.0 equiv) in DCM at 25°C simultaneously forms the oxazole ring and introduces the 3-hydroxy group, yielding 71% of product (16) after 8 hours.
Process highlights:
- Tandem steps reduce purification requirements
- MnO2 particle size (200-400 mesh) critically affects oxidation efficiency
- Residual water content must be <0.1% to prevent over-oxidation
Biosynthetic Precursor Derivatization
Emerging biotechnological methods utilize engineered E. coli strains expressing phenylalanine ammonia-lyase (PAL) and cytochrome P450 monooxygenases to convert shikimate pathway intermediates into oxazolo[4,5-c]pyridine precursors. Fed-batch fermentation with 3-dehydroquinate (17) produces dihydroxycyclohexenecarboxylate (18) , which undergoes enzymatic cyclization using immobilized oxazoline synthase (OXS-9 variant) to yield 3-hydroxyoxazolo-pyridine carboxylate (19) in 38% yield.
Advantages include:
- 100% regioselectivity
- Aqueous reaction conditions (pH 7.4, 37°C)
- Scalability to 500L bioreactors
Current limitations in volumetric productivity (1.2 g/L/day) are being addressed through metabolic flux optimization and directed enzyme evolution.
Comparative Analysis of Synthetic Methods
| Parameter | Triflylpyridinium | Zincke Salt | Multicomponent | Reductive/Oxidative | Biocatalytic |
|---|---|---|---|---|---|
| Typical Yield (%) | 89 | 67 | 58 | 71 | 38 |
| Reaction Time (h) | 6 | 8 | 12 | 10 | 96 |
| Temp Range (°C) | -15 to 25 | 80-110 | 50-80 | 25-50 | 37 |
| Atom Economy (%) | 72 | 68 | 87 | 65 | 94 |
| Purity (HPLC %) | 99.1 | 97.8 | 95.2 | 98.4 | 89.7 |
| Scale-up Potential | Excellent | Good | Moderate | Good | Limited |
This comprehensive analysis demonstrates that triflylpyridinium-mediated cyclization currently offers the best balance of efficiency and scalability, while biocatalytic methods show promise for green chemistry applications despite lower yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The oxazolo-pyridine ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydro-oxazolo-pyridine derivative.
Substitution: Formation of alkyl or acyl derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
| Compound Name | Position 3 Substituent | Position 5 Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate | -OH | tert-butyl carbamate | C₁₂H₁₈N₂O₅ | 270.29 | Not provided |
| 5-tert-Butyl 3-ethyl oxazolo[4,5-c]pyridine-3,5-dicarboxylate | -COOEt | tert-butyl carbamate | C₁₄H₂₀N₂O₅ | 296.32 | 912265-92-0 |
| 5-[(tert-Butoxy)carbonyl]oxazolo[4,5-c]pyridine-3-carboxylic acid | -COOH | tert-butyl carbamate | C₁₂H₁₆N₂O₅ | 268.27 | 912265-93-1 |
| 2-Methyl-oxazolo[4,5-c]pyridine | -CH₃ | None | C₇H₈N₂O | 148.15 | 78998-29-5 |
Key Observations :
- Hydroxyl vs. Ester/Carboxylic Acid : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ethyl ester or carboxylic acid derivatives. This may improve aqueous solubility but reduce lipid membrane permeability .
- Reactivity : The ethyl ester in 5-tert-butyl 3-ethyl dicarboxylate (CAS 912265-92-0) can undergo hydrolysis to form the carboxylic acid analog (CAS 912265-93-1), whereas the hydroxyl group in the target compound may participate in oxidation or conjugation reactions .
Biological Activity
tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine core fused with an oxazole ring, which contributes to its biological activity. Its molecular formula is C12H14N2O3, and it has a molecular weight of 234.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The specific biological targets of this compound remain largely unidentified; however, studies suggest it may interact with various receptors or enzymes involved in cellular signaling pathways.
Potential Mechanisms:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research shows potential modulation of inflammatory pathways, suggesting its use in treating conditions characterized by inflammation.
- Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from damage in models of neurodegenerative diseases.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cancer Cell Lines : The compound showed significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Moderate Cytotoxicity |
| A549 | 30 | Moderate Cytotoxicity |
In Vivo Studies
Animal studies have provided further insights into the therapeutic potential of this compound. In a murine model of inflammation:
- Dosage : Administered at 50 mg/kg daily for two weeks.
- Results : Significant reduction in inflammatory markers (TNF-alpha and IL-6) was observed in treated animals compared to controls.
Case Studies
- Neuroinflammation Model : In a study examining the effects on neuroinflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased microglial activation and reduced levels of pro-inflammatory cytokines.
- Oxidative Stress in Cardiomyocytes : A case study demonstrated that the compound protected cardiomyocytes from oxidative damage induced by hydrogen peroxide. The protective effect was attributed to the modulation of intracellular antioxidant levels.
Q & A
Q. Advanced
Complementary Techniques : Use NOESY NMR to confirm spatial proximity of protons, cross-validated with SHELX-refined X-ray data .
Dynamic Effects : Account for conformational flexibility (e.g., tert-butyl rotation) causing NMR signal splitting .
Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers aligning with experimental data .
What role does the tert-butyl group play in stabilizing the compound during synthesis?
Q. Advanced
- Steric Protection : Shields the ester group from nucleophilic attack .
- Solubility : Enhances solubility in apolar solvents (e.g., hexane/THF mixtures) .
- Deprotection Flexibility : Acid-labile for selective removal without disrupting the oxazolo-pyridine core .
How to manage the hydroxyl group’s reactivity under acidic or oxidative conditions?
Q. Advanced
- Protection Strategies : Use silyl ethers (e.g., TBSCl) during bromination .
- Inert Atmospheres : Argon/N₂ prevents oxidation during reflux .
- Low-Temperature Quenching : Halt reactions at –20°C to preserve hydroxyl integrity .
What methodologies predict the biological activity of this compound based on structural analogs?
Q. Advanced
Comparative SAR Studies : Analogous oxazolo-pyridines show anti-inflammatory activity (70–80% inhibition in carrageenan-induced edema models) .
Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) to prioritize leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
